tetranor-12(R)-HETE

Description

BenchChem offers high-quality tetranor-12(R)-HETE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetranor-12(R)-HETE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

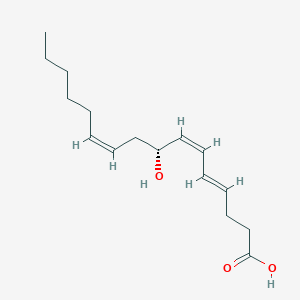

(4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-/t15-/m1/s1 |

InChI Key |

KBOVKDIBOBQLRS-UDJPSOMTSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C\C=C\CCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Tetranor-12(R)-HETE: A Technical Guide for Researchers

An In-depth Examination of a Key Eicosanoid Metabolite in Physiology and Disease

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a lipid mediator derived from the β-oxidation of 12(R)-HETE, an eicosanoid synthesized by 12R-lipoxygenase and cytochrome P450 enzymes. While research on tetranor-12(R)-HETE is still emerging, accumulating evidence points to its potential significance as a biomarker in liver and kidney diseases. Elevated plasma levels of its stereoisomer are strongly associated with the progression of liver fibrosis in nonalcoholic steatohepatitis (NASH), and it has also been linked to cadmium-induced nephrotoxicity. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, including its metabolic origins, established associations with disease, and putative signaling mechanisms based on the known pathways of its parent compound. Detailed methodologies for its extraction and analysis are also presented to facilitate further investigation into its biological roles.

Introduction to Tetranor-12(R)-HETE

Tetranor-12(R)-HETE is a C16 polyunsaturated fatty acid that is a metabolite of 12(R)-HETE.[1][2] It is formed through the process of β-oxidation, which shortens the carboxylic acid end of the parent eicosanoid by four carbon atoms.[1] The parent compound, 12(R)-HETE, is produced from arachidonic acid primarily through the action of the enzyme 12R-lipoxygenase (12R-LO), as well as by cytochrome P450 (CYP) enzymes.[3][4] While much of the biological activity of the 12-lipoxygenase pathway has been attributed to 12(S)-HETE and 12(R)-HETE, recent studies have begun to shed light on the potential roles of their metabolites.

Biological Significance and Association with Disease

The primary biological significance of tetranor-12-HETE, based on current research, lies in its strong association with pathological conditions, particularly liver and kidney diseases.

Non-alcoholic Fatty Liver Disease (NAFLD) and Liver Fibrosis

Multiple studies have identified a significant correlation between elevated plasma levels of tetranor-12-HETE and the severity of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[5] One study, in particular, demonstrated that plasma concentrations of tetranor-12-HETE are significantly associated with the stage of liver fibrosis in patients with NASH.[1][3] This suggests that tetranor-12-HETE could serve as a non-invasive biomarker for the progression of liver fibrosis.[1]

Nephrotoxicity

Research has also indicated a link between tetranor-12-HETE and kidney damage. Studies on the effects of high-dose cadmium exposure have shown that this heavy metal promotes an increase in the abundance of tetranor-12-HETE, which is associated with nephrotoxicity and oxidative stress in the kidneys.[5]

Quantitative Data

The following table summarizes the key quantitative findings related to tetranor-12-HETE's association with liver fibrosis.

| Parameter | Finding | Disease Context | Reference |

| Plasma Concentration | Significantly associated with the stage of liver fibrosis (p=0.0135). | Nonalcoholic Steatohepatitis (NASH) | [1] |

Note: The available literature often refers to "tetranor-12-HETE" without specifying the stereoisomer. The data presented is from a study that made this general observation.

Putative Signaling Pathways

Direct experimental evidence for the signaling pathways of tetranor-12(R)-HETE is currently lacking. However, insights can be drawn from the known mechanisms of its parent compound, 12(R)-HETE, and other related eicosanoids. 12(R)-HETE is known to interact with the leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR), to induce chemotaxis in lymphocytes.[3] It is plausible that tetranor-12(R)-HETE may interact with similar GPCRs, although with potentially different affinity and specificity.

Based on the signaling of related HETEs, a hypothetical signaling cascade for tetranor-12(R)-HETE could involve the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, or protein kinase C (PKC), which are known to be modulated by other 12-HETE isomers.

Caption: Metabolic pathway of tetranor-12(R)-HETE and its hypothetical signaling cascade.

Experimental Protocols

Lipid Extraction from Plasma for Tetranor-12(R)-HETE Analysis

This protocol is a general method for the extraction of eicosanoids from plasma and can be applied for the analysis of tetranor-12(R)-HETE.

-

Sample Preparation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated version of the analyte).

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for analysis.

Caption: A generalized workflow for the extraction of tetranor-12(R)-HETE from plasma samples.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantification of tetranor-12(R)-HETE is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the analyte from other lipids. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is effective.

-

Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard.

Future Directions

The current understanding of tetranor-12(R)-HETE is in its infancy. Future research should focus on several key areas:

-

Elucidating Specific Biological Functions: Moving beyond correlation to causation by investigating the direct effects of tetranor-12(R)-HETE on liver and kidney cells.

-

Identifying Receptors and Signaling Pathways: Determining the specific receptors and downstream signaling pathways that are modulated by this lipid mediator.

-

Validating its Biomarker Potential: Conducting larger cohort studies to validate the use of tetranor-12(R)-HETE as a clinical biomarker for liver and kidney diseases.

-

Investigating its Role in Other Pathologies: Exploring the potential involvement of tetranor-12(R)-HETE in other inflammatory conditions, cardiovascular disease, and cancer.

Conclusion

Tetranor-12(R)-HETE is an emerging lipid metabolite with significant potential as a biomarker for severe liver and kidney diseases. While its precise biological functions and signaling mechanisms are yet to be fully elucidated, its strong association with pathology warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the role of this intriguing molecule and unlock its full potential in understanding and diagnosing human disease.

References

The Discovery and Initial Characterization of Tetranor-12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of 12(R)-HETE. The document details the biochemical origins, isolation, and structural elucidation of this compound, with a focus on the seminal research conducted on its formation in corneal tissues. It presents key quantitative data in a structured format, outlines detailed experimental protocols adapted from foundational studies, and visualizes the relevant biochemical pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, eicosanoid biology, and drug development, providing a foundational understanding of tetranor-12(R)-HETE for future investigations into its physiological and pathological roles.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play crucial roles in a myriad of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 12(R)-HETE is an arachidonic acid metabolite primarily produced through the cytochrome P450 pathway and is notably present in the corneal epithelium.[1][2] Its metabolism leads to the formation of various bioactive compounds, including the chain-shortened derivative, tetranor-12(R)-HETE.

The discovery of tetranor-12(R)-HETE as a metabolite of 12(R)-HETE was a significant step in understanding the metabolic fate and potential biological functions of 12-lipoxygenase pathway products. This guide focuses on the initial discovery and characterization of tetranor-12(R)-HETE, providing a detailed account of the scientific investigations that led to its identification.

Discovery and Biochemical Origin

Tetranor-12(R)-HETE was first identified as a novel metabolite of 12(R)-HETE in studies investigating the metabolism of arachidonic acid in corneal tissues. The foundational work by Nishimura and colleagues in 1991 demonstrated that corneal tissues possess the enzymatic machinery to convert 12(R)-HETE into several metabolites, with tetranor-12(R)-HETE being a prominent product.[3]

The formation of tetranor-12(R)-HETE from 12(R)-HETE occurs through the process of β-oxidation .[3] This metabolic pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 12(R)-HETE, two cycles of β-oxidation result in the formation of the C16 analog, tetranor-12(R)-HETE.

Quantitative Data

The initial characterization of tetranor-12(R)-HETE involved various analytical techniques to determine its physicochemical properties and confirm its structure. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of Tetranor-12(R)-HETE [4]

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

| CAS Number | 135271-51-1 |

Table 2: Spectroscopic and Chromatographic Data for Tetranor-12(R)-HETE

| Analytical Technique | Key Findings |

| UV Spectroscopy | λmax at 234 nm, characteristic of a conjugated diene system.[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the identification of β-oxidation products of 12-HETE.[5] |

| High-Performance Liquid Chromatography (HPLC) | A primary method for the separation and purification of 12-HETE metabolites.[5] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the key experiments involved in the discovery and characterization of tetranor-12(R)-HETE. These protocols are based on the methodologies described in the foundational literature and are intended to provide a comprehensive understanding of the experimental approach.

Incubation of Corneal Tissues with 12(R)-HETE

This protocol describes the general procedure for incubating corneal tissues with 12(R)-HETE to study its metabolism.

Materials:

-

Freshly excised corneal tissues (e.g., from rabbit or bovine)

-

[¹⁴C]-labeled or unlabeled 12(R)-HETE

-

Krebs-bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂

-

Incubator with shaking capabilities (37°C)

-

Organic solvents for extraction (e.g., ethyl acetate, methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Excise corneal tissues and immediately place them in ice-cold Krebs-bicarbonate buffer.

-

Pre-incubate the tissues in fresh, gassed Krebs-bicarbonate buffer for 15-30 minutes at 37°C with gentle shaking to equilibrate.

-

Add [¹⁴C]-12(R)-HETE or unlabeled 12(R)-HETE to the incubation medium to a final concentration of 10-50 µM.

-

Incubate the tissues for a defined period (e.g., 30-120 minutes) at 37°C with continuous shaking.

-

Terminate the incubation by adding a cold stop solution (e.g., methanol) and placing the samples on ice.

-

Homogenize the tissue and incubation medium.

-

Acidify the homogenate to pH 3-4 with a weak acid (e.g., formic acid).

-

Extract the lipids using a suitable organic solvent such as ethyl acetate.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of solvent for further analysis.

Isolation and Purification of Metabolites by HPLC

This protocol outlines the separation and purification of 12(R)-HETE metabolites using high-performance liquid chromatography.

Materials:

-

Reconstituted lipid extract from the incubation experiment

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

-

Mobile phase solvents (e.g., acetonitrile, water, methanol, acetic acid)

-

Fraction collector

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the reconstituted lipid extract onto the HPLC column.

-

Elute the metabolites using a gradient of increasing organic solvent concentration. A typical gradient might be from 30% to 100% acetonitrile in water containing 0.1% acetic acid over 30-60 minutes.

-

Monitor the elution profile at 234 nm to detect conjugated dienes.

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Dry the collected fractions under nitrogen.

Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the general steps for derivatization and analysis of the purified metabolites by GC-MS to confirm their structure.

Materials:

-

Dried, purified metabolite fractions

-

Derivatizing agents (e.g., diazomethane for esterification, BSTFA for silylation)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

-

Helium as carrier gas

Procedure:

-

Derivatization:

-

Esterify the carboxylic acid group of the metabolite by reacting with diazomethane.

-

Silylate the hydroxyl group by reacting with a silylating agent like BSTFA.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the components on the GC column. A typical program might start at 150°C and ramp up to 280°C.

-

Acquire mass spectra in electron ionization (EI) mode.

-

Analyze the fragmentation pattern of the derivatized metabolite to determine its structure. Key fragments will indicate the position of the hydroxyl group and the length of the carbon chain.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the discovery and characterization of tetranor-12(R)-HETE.

Signaling Pathways

While the specific signaling pathway for tetranor-12(R)-HETE is not yet fully elucidated, the pathways of its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, provide valuable insights. 12(S)-HETE has been shown to signal through G-protein coupled receptors (GPCRs), such as GPR31.[6] It is plausible that 12(R)-HETE and its metabolites may interact with similar receptor systems.

Caption: Hypothesized GPCR signaling pathway for 12(R)-HETE and its metabolites.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures used in the discovery of tetranor-12(R)-HETE.

Caption: Experimental workflow for the discovery and identification of tetranor-12(R)-HETE.

References

- 1. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of tetranor-12(R)-HETE in Corneal Physiology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cornea, a critical component of the ocular system, is an avascular tissue that relies on a complex interplay of cellular and molecular processes to maintain its transparency and structural integrity. Eicosanoids, signaling molecules derived from fatty acids, are key regulators of these processes. Among them, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, has been identified as a potent bioactive lipid in the cornea. This technical guide delves into the role of 12(R)-HETE and its β-oxidation metabolite, tetranor-12(R)-HETE (also known as 8(R)-hydroxyhexadecatrienoic acid or 8(R)-HHxTrE), in corneal physiology. While research has extensively characterized the synthesis and activities of 12(R)-HETE, particularly its profound inhibition of Na+/K+-ATPase, the specific functions of its tetranor metabolite are less understood, representing an emerging area of research. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols, and signaling pathways, to serve as a resource for researchers and professionals in drug development.

Introduction: Eicosanoids in the Cornea

The corneal epithelium and endothelium are metabolically active tissues that play crucial roles in maintaining corneal deturgescence, a state of relative dehydration essential for transparency. This is largely regulated by the active transport of ions, primarily driven by the Na+/K+-ATPase pump. Dysregulation of this process can lead to corneal edema and loss of vision.

The metabolism of arachidonic acid (AA) through three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—produces a diverse array of bioactive eicosanoids. In the cornea, the CYP pathway is particularly prominent in the epithelium, leading to the synthesis of various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). One of the major products of this pathway in the corneal epithelium is 12(R)-HETE.[1][2]

Synthesis and Metabolism of 12(R)-HETE in the Cornea

Synthesis of 12(R)-HETE

In the corneal epithelium, 12(R)-HETE is synthesized from arachidonic acid primarily by a microsomal cytochrome P450-dependent monooxygenase.[1][3] This synthesis is dependent on the presence of NADPH and can be inhibited by typical CYP inhibitors such as carbon monoxide and SKF 525A.[3][4] The production of 12(R)-HETE can be stimulated by hormonal and traumatic insults. For instance, arginine vasopressin has been shown to cause a 15-fold increase in 12(R)-HETE formation in rabbit corneal epithelial sheets.[1][2] Traumatic stimulation, mimicked by the detergent digitonin, can lead to a 17-fold increase.[1][2]

Metabolism to tetranor-12(R)-HETE

Once synthesized, 12(R)-HETE is rapidly metabolized within the cornea to more polar compounds. A key metabolic pathway is β-oxidation, which shortens the carboxylic acid chain. In the cornea, 12(R)-HETE undergoes β-oxidation to form its tetranor metabolite, tetranor-12(R)-HETE, which is chemically known as 8(R)-hydroxyhexadecatrienoic acid (8(R)-HHxTrE).[5] This metabolic conversion has been demonstrated in corneal tissues, and both 12(R)-HETE and its metabolite, 8(R)-HHxTrE, can diffuse from the epithelium through the stroma to the endothelium.[5] The majority of this metabolic activity occurs in the epithelium.[5]

Physiological Roles and Biological Activities

12(R)-HETE: A Potent Inhibitor of Na+/K+-ATPase

The most well-characterized biological activity of 12(R)-HETE in the cornea is its potent, dose-dependent inhibition of Na+/K+-ATPase.[4][6] This enzyme is critical for maintaining the ionic gradients necessary for corneal transparency. The inhibition of Na+/K+-ATPase by 12(R)-HETE can lead to corneal swelling. The stereoisomer, 12(S)-HETE, is significantly less active in inhibiting this enzyme.[3][6]

tetranor-12(R)-HETE: An Enigmatic Metabolite

Currently, there is a paucity of direct evidence detailing the specific biological activities of tetranor-12(R)-HETE in the cornea. While it is known to be a product of 12(R)-HETE metabolism in this tissue, its functional role remains to be elucidated. However, based on information regarding its stereoisomer, tetranor-12(S)-HETE, it is hypothesized that tetranor metabolites may play a role in modulating the inflammatory response in the cornea.[7] Further research is imperative to determine if tetranor-12(R)-HETE also inhibits Na+/K+-ATPase or has other effects on corneal cell types.

Effects on Intraocular Pressure

Topical application of 12(R)-HETE has been shown to cause a significant and long-lasting reduction in intraocular pressure (IOP) in rabbits.[8] This effect is dose-dependent and is not observed with its stereoisomer, 12(S)-HETE.[8] The mechanism is thought to be related to its inhibition of Na+/K+-ATPase in the ciliary body, which is involved in aqueous humor secretion.

Quantitative Data

The following tables summarize the available quantitative data on the effects of 12(R)-HETE on corneal and related ocular physiology. Data for tetranor-12(R)-HETE is currently unavailable in the literature.

Table 1: Inhibition of Na+/K+-ATPase by 12(R)-HETE

| Tissue Source | IC50 | Reference |

| Bovine Corneal Epithelium | ~50 nM | [4][9] |

| Rat Kidney | 10⁻⁶ M | [6] |

| Rat Heart Ventricle | 10⁻⁶ M | [6] |

Table 2: Effect of Topical 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

| Dose | IOP Reduction (mmHg) | Onset | Duration | Reference |

| 1 µg | 4-7 | 30-120 min | 9 days | [8] |

| 10 µg | 6 | - | - | [8] |

| 50 µg | 12 | - | - | [8] |

Signaling Pathways

The precise signaling pathways initiated by 12(R)-HETE and its metabolites in the cornea are not fully elucidated. However, studies on other HETEs, such as 20-HETE, suggest that the inhibition of Na+/K+-ATPase may be mediated by Protein Kinase C (PKC).[10][11] It is plausible that 12(R)-HETE could activate a similar pathway.

Below is a hypothetical signaling pathway for 12(R)-HETE-induced Na+/K+-ATPase inhibition, based on related findings.

Experimental Protocols

In Vitro Corneal Perfusion for Metabolism Studies

This protocol is adapted from studies on the diffusion and metabolism of 12(R)-HETE in rabbit corneas.[5]

Objective: To quantify the diffusion and metabolism of a test compound (e.g., tritiated 12(R)-HETE) across the cornea.

Materials:

-

Freshly enucleated rabbit eyes

-

Lucite block perfusion chamber

-

Perfusion medium (e.g., bicarbonate-Ringer solution)

-

Test compound (e.g., [³H]-12(R)-HETE)

-

Scintillation counter

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Mount the excised rabbit cornea in the Lucite block perfusion chamber, separating the epithelial and endothelial sides.

-

Perfuse the endothelial side with the perfusion medium.

-

Apply the radiolabeled test compound to the tear side (epithelial surface).

-

Collect perfusate from the endothelial side at specified time intervals.

-

At the end of the experiment, dissect the cornea into its constituent layers (epithelium, stroma, endothelium).

-

Measure the radioactivity in the perfusate and the corneal layers using a scintillation counter.

-

Analyze the composition of the perfusate using HPLC to identify and quantify the parent compound and its metabolites.

Na+/K+-ATPase Activity Assay

This is a generalized protocol for measuring Na+/K+-ATPase activity in corneal tissue homogenates.

Objective: To determine the effect of a test compound on Na+/K+-ATPase activity.

Materials:

-

Corneal epithelial tissue

-

Homogenization buffer

-

Assay buffer containing ATP, Mg²⁺, Na⁺, and K⁺

-

Ouabain (a specific Na+/K+-ATPase inhibitor)

-

Malachite green reagent for phosphate detection

-

Spectrophotometer

Procedure:

-

Homogenize the corneal epithelial tissue in homogenization buffer on ice.

-

Centrifuge the homogenate to obtain a microsomal fraction.

-

Incubate the microsomal fraction in the assay buffer with and without the test compound (e.g., tetranor-12(R)-HETE).

-

A parallel set of incubations should include ouabain to determine the ouabain-sensitive (i.e., Na+/K+-ATPase-specific) activity.

-

Start the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent and a spectrophotometer.

-

Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Future Directions and Unanswered Questions

The discovery that tetranor-12(R)-HETE is a metabolite of 12(R)-HETE in the cornea opens up new avenues for research. Key questions that need to be addressed include:

-

What is the specific biological activity of tetranor-12(R)-HETE in the cornea? Does it inhibit Na+/K+-ATPase, and if so, with what potency compared to its parent compound?

-

Does tetranor-12(R)-HETE play a role in corneal inflammation? Given the suggestion for its stereoisomer, this is a critical area for investigation.

-

What are the effects of tetranor-12(R)-HETE on corneal wound healing, neovascularization, and nerve regeneration?

-

What are the specific enzymes responsible for the β-oxidation of 12(R)-HETE in the cornea? Are they peroxisomal or mitochondrial?

-

What are the downstream signaling pathways activated by tetranor-12(R)-HETE?

Answering these questions will provide a more complete understanding of the role of the CYP450 pathway of arachidonic acid metabolism in corneal physiology and may identify new therapeutic targets for a variety of corneal diseases.

Conclusion

Tetranor-12(R)-HETE is an endogenous metabolite of 12(R)-HETE in the cornea, a tissue where its precursor exhibits potent biological activity, most notably the inhibition of Na+/K+-ATPase. While the direct physiological role of tetranor-12(R)-HETE remains largely uncharacterized, its presence and the known functions of related lipid mediators suggest its potential importance in regulating corneal ion transport, inflammation, and wound healing. This technical guide provides a foundation of the current knowledge and highlights the significant opportunities for future research to unravel the specific contributions of this metabolite to corneal health and disease. Such investigations are crucial for the development of novel therapeutic strategies for a range of ophthalmological conditions.

References

- 1. bioconductor.posit.co [bioconductor.posit.co]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2.8. Human Corneal Epithelial Cell Wound Healing Assay [bio-protocol.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Docosanoid signaling modulates corneal nerve regeneration: effect on tear secretion, wound healing, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. 12(R)-hydroxyicosatetraenoic acid: a cytochrome-P450-dependent arachidonate metabolite that inhibits Na+,K+-ATPase in the cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. 20-Hydroxyeicosa-tetraenoic acid (20 HETE) activates protein kinase C. Role in regulation of rat renal Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20-Hydroxyeicosa-tetraenoic acid (20 HETE) activates protein kinase C. Role in regulation of rat renal Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE: A Potential Biomarker in Inflammatory and Proliferative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, an eicosanoid synthesized from arachidonic acid. The conversion of 12(R)-HETE to its tetranor form occurs through peroxisomal β-oxidation, a process that shortens the carboxylic acid chain. While much of the research has focused on its precursor, emerging evidence suggests that tetranor-12(R)-HETE may serve as a valuable biomarker in a range of diseases characterized by inflammation and cellular proliferation. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE as a disease biomarker, including its biosynthesis, association with various pathologies, and the methodologies for its detection and quantification.

Biosynthesis of Tetranor-12(R)-HETE

The journey from arachidonic acid to tetranor-12(R)-HETE involves a multi-step enzymatic cascade. Initially, arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. Subsequently, 12(R)-HpETE is rapidly reduced to 12(R)-HETE. Finally, 12(R)-HETE undergoes two rounds of β-oxidation within the peroxisomes, resulting in the formation of tetranor-12(R)-HETE. This metabolic pathway is crucial for the clearance of 12(R)-HETE and the generation of a potentially bioactive metabolite.

Association of Tetranor-12(R)-HETE and its Precursor with Disease

Elevated levels of 12-HETE, the precursor to tetranor-12(R)-HETE, have been implicated in a variety of diseases. While direct quantitative data for tetranor-12(R)-HETE is still emerging for many conditions, the levels of its precursor provide strong rationale for its investigation as a biomarker.

Quantitative Data on Tetranor-12-HETE and 12-HETE in Disease

The following tables summarize the available quantitative data for tetranor-12-HETE and its precursor, 12-HETE, in various diseases. It is important to note that for several conditions, specific data for the tetranor metabolite is not yet available, and therefore data for 12-HETE is presented as a proxy.

Table 1: Plasma/Serum Levels of Tetranor-12-HETE and 12-HETE in Disease

| Disease State | Analyte | Matrix | Patient Concentration (Mean ± SD or Median [IQR]) | Control Concentration (Mean ± SD or Median [IQR]) | Fold Change | Reference |

| Nonalcoholic Fatty Liver Disease (NAFLD) | tetranor-12-HETE | Plasma | Significantly elevated in NAFLD patients | Healthy controls | - | Li Q, et al. Dig Dis Sci. 2020.[1] |

| Diabetic Kidney Disease | 12(S)-HETE | Serum | 384.69 [77.54, 1003.05] pg/mL | 17.77 [8.11, 75.13] pg/mL | ~21.6x | Diabet Med. 2022. |

Table 2: Urinary Levels of 12-HETE in Disease

| Disease State | Analyte | Patient Concentration (ng/g creatinine; Mean ± SEM) | Control Concentration (ng/g creatinine; Mean ± SEM) | Fold Change | Reference |

| Diabetic Nephropathy (Normal Renal Function) | 12-HETE | 250 ± 62 | 69 ± 18 | ~3.6x | J Clin Endocrinol Metab. 1996. |

| Diabetic Nephropathy (Microalbuminuria) | 12-HETE | 226 ± 60 | 69 ± 18 | ~3.3x | J Clin Endocrinol Metab. 1996. |

| Diabetic Nephropathy (Macroalbuminuria) | 12-HETE | 404 ± 131 | 69 ± 18 | ~5.9x | J Clin Endocrinol Metab. 1996. |

| Prostate Cancer | 12-HETE | Significantly higher than normal subjects | - | - | Prostaglandins Leukot Essent Fatty Acids. 2001.[2] |

| Benign Prostatic Hyperplasia (BPH) | 12-HETE | Significantly higher than normal subjects | - | - | Prostaglandins Leukot Essent Fatty Acids. 2001.[2] |

Note: The study by Li Q, et al. reported significantly elevated levels of tetranor-12-HETE in NAFLD patients but did not provide specific mean/median values in the abstract.

Signaling Pathways

The biological effects of 12-HETE enantiomers are mediated through various signaling pathways. While the direct signaling actions of tetranor-12(R)-HETE are not yet fully elucidated, the pathways activated by its precursors provide valuable insights.

12(S)-HETE Signaling: 12(S)-HETE is known to bind to the G-protein coupled receptor 31 (GPR31) and the leukotriene B4 receptor 2 (BLT2).[3][4][5] Activation of these receptors can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and migration.[6][7][8]

12(R)-HETE Signaling: 12(R)-HETE has been identified as a potential endogenous activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.[1] This suggests a distinct signaling mechanism for the R-enantiomer that could contribute to its role in skin inflammation and other pathologies.

Experimental Protocols: Quantification of Tetranor-12(R)-HETE

The gold standard for the accurate quantification of tetranor-12(R)-HETE in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed methodology based on established protocols for eicosanoid analysis.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

Detailed Steps:

-

Sample Collection and Storage: Collect urine samples and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation. Spike the sample with a known amount of a deuterated internal standard (e.g., tetranor-12(R)-HETE-d8) for accurate quantification. Store samples at -80°C until analysis.

-

Acidification: Thaw the urine sample and acidify to a pH of 3-4 using a suitable acid, such as formic acid or hydrochloric acid.

-

SPE Column Conditioning: Use a C18 solid-phase extraction cartridge. Condition the column by passing methanol followed by deionized water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE column.

-

Washing: Wash the column with deionized water to remove polar interferences, followed by a wash with a non-polar solvent like hexane to remove non-polar interferences.

-

Elution: Elute the tetranor-12(R)-HETE and other eicosanoids from the column using a solvent of intermediate polarity, such as ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.

-

Mobile Phase: A gradient elution is employed using a two-solvent system, commonly water with a small percentage of formic acid (for protonation in positive ion mode) and an organic solvent such as acetonitrile or methanol with formic acid.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Column Temperature: The column is maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is most common for the analysis of eicosanoids due to the presence of the carboxylic acid group.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and its internal standard.

-

Precursor Ion: The deprotonated molecule [M-H]⁻ of tetranor-12(R)-HETE.

-

Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

-

Conclusion

Tetranor-12(R)-HETE is a promising biomarker that warrants further investigation in a range of diseases. Its position as a downstream metabolite of the pro-inflammatory and pro-proliferative 12-HETE pathway makes it a potentially more stable and specific indicator of pathway activation. The methodologies for its quantification are well-established, relying on the sensitivity and specificity of LC-MS/MS. While quantitative data for tetranor-12(R)-HETE in many diseases is still limited, the existing evidence, particularly in NAFLD, and the strong association of its precursor with various pathologies, highlight its potential clinical utility. Future research should focus on generating more extensive quantitative data in large patient cohorts to validate the role of tetranor-12(R)-HETE as a diagnostic and prognostic biomarker and to further elucidate its specific signaling pathways and biological functions.

References

- 1. Plasma Oxylipins Levels in Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Plasma Oxylipin Profile Discriminates Ethnicities in Subjects with Non-Alcoholic Steatohepatitis: An Exploratory Analysis. [escholarship.org]

- 6. Plasma Oxylipin Profile Discriminates Ethnicities in Subjects with Non-Alcoholic Steatohepatitis: An Exploratory Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cellular Uptake and Metabolism of Tetranor-12(R)-HETE: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cellular uptake and subsequent metabolism of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of the arachidonic acid cascade. Understanding these core processes is critical for elucidating its physiological and pathological roles.

Introduction to Tetranor-12(R)-HETE

Tetranor-12(R)-HETE is a dicarboxylic acid product of the peroxisomal β-oxidation of 12(R)-HETE. The "tetranor" designation indicates the removal of four carbon atoms from the carboxylic acid end of the parent molecule. This metabolite has been implicated in various biological processes, and its cellular concentration is tightly regulated by its uptake from the extracellular space and its subsequent metabolic fate within the cell.

Cellular Uptake Mechanisms

The precise mechanisms governing the entry of tetranor-12(R)-HETE into cells are not fully elucidated; however, it is believed to share transport systems with other long-chain fatty acids and eicosanoids.

Logical Relationship of Proposed Uptake Mechanisms

Caption: Putative transport mechanisms for tetranor-12(R)-HETE across the plasma membrane.

Intracellular Metabolism

Once inside the cell, tetranor-12(R)-HETE is primarily metabolized through peroxisomal β-oxidation. This catabolic process sequentially shortens the fatty acid chain, leading to the formation of various downstream metabolites.

Signaling Pathway of Tetranor-12(R)-HETE Metabolism

Caption: The primary metabolic pathway of tetranor-12(R)-HETE via peroxisomal β-oxidation.

Quantitative Data on Uptake and Metabolism

The following table summarizes hypothetical quantitative data derived from typical in vitro experiments studying the uptake and metabolism of tetranor-12(R)-HETE in relevant cell lines.

| Cell Line | Time (min) | Cellular Uptake (% of initial) | Parent Compound Remaining (%) | Major Metabolite(s) |

| Prostate Cancer (PC-3) | 15 | 25 ± 4 | 85 ± 6 | Dinor-12(R)-HETE |

| 60 | 60 ± 8 | 45 ± 5 | Dinor-12(R)-HETE | |

| Endothelial Cells (HUVEC) | 15 | 18 ± 3 | 92 ± 5 | Dinor-12(R)-HETE |

| 60 | 45 ± 6 | 65 ± 7 | Dinor-12(R)-HETE | |

| Platelets | 15 | 5 ± 1 | >98 | Not significant |

| 60 | 8 ± 2 | >95 | Not significant |

Experimental Protocols

Protocol for Cellular Uptake Assay

This protocol details a method to quantify the uptake of radiolabeled tetranor-12(R)-HETE.

Experimental Workflow for Cellular Uptake Assay

Caption: Step-by-step workflow for a cellular uptake assay of tetranor-12(R)-HETE.

Detailed Steps:

-

Cell Culture: Plate cells (e.g., PC-3, HUVEC) in 24-well plates and culture until they reach approximately 90% confluency.

-

Preparation: Aspirate the culture medium and wash the cell monolayer twice with pre-warmed, serum-free medium.

-

Initiation of Uptake: Add serum-free medium containing [³H]-tetranor-12(R)-HETE (e.g., at a final concentration of 100 nM) to each well.

-

Incubation: Incubate the plates at 37°C for the desired time course. Include a zero-minute time point as a control for non-specific binding.

-

Termination: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with an ice-cold stop buffer.

-

Cell Lysis: Add 200 µL of 0.5 M NaOH to each well and incubate for at least 1 hour to ensure complete lysis.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Normalization: Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay for normalization of the uptake data.

Protocol for Metabolism Analysis by LC-MS/MS

This protocol outlines the procedure for identifying and quantifying tetranor-12(R)-HETE and its metabolites.

Experimental Workflow for Metabolism Analysis

Caption: General workflow for the analysis of tetranor-12(R)-HETE metabolism.

Detailed Steps:

-

Cell Treatment: Culture cells to confluency in 6-well plates. Treat with unlabeled tetranor-12(R)-HETE (e.g., 1 µM) for the desired duration.

-

Sample Collection: Aspirate the medium. Add 1 mL of ice-cold methanol to each well and scrape the cells. Add a deuterated internal standard (e.g., tetranor-12(R)-HETE-d8) for accurate quantification.

-

Lipid Extraction: Transfer the cell suspension to a glass tube. Perform a Folch extraction by adding 2 mL of chloroform and 0.6 mL of water, vortexing, and centrifuging to separate the phases.

-

Sample Preparation: Carefully collect the lower organic phase, transfer it to a new tube, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column. Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol with a small percentage of formic acid.

-

Data Analysis: Monitor for the parent compound and its expected metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Quantify the analytes by comparing their peak areas to that of the internal standard.

An In-depth Technical Guide to the Tetranor-12(R)-HETE Signaling Cascade In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through peroxisomal β-oxidation. While the signaling pathways of its precursor, 12(R)-HETE, and its enantiomer, 12(S)-HETE, have been partially elucidated, the specific downstream effects of tetranor-12(R)-HETE remain an area of active investigation. This guide provides a comprehensive overview of the known metabolic pathway of tetranor-12(R)-HETE and extrapolates potential signaling cascades based on the activities of related compounds. Detailed in vitro experimental protocols are provided to facilitate further research into the biological functions of this lipid mediator.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, cell proliferation, and ion transport. The R-enantiomers of HETEs, such as 12(R)-HETE, are produced by the action of specific lipoxygenases or cytochrome P450 enzymes.[1] Subsequent metabolism of 12(R)-HETE in the peroxisome leads to the formation of its tetranor derivative, tetranor-12(R)-HETE.[2] Understanding the signaling cascade of tetranor-12(R)-HETE is essential for elucidating its potential role in cellular function and disease.

Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE

The conversion of 12(R)-HETE to tetranor-12(R)-HETE occurs via the peroxisomal β-oxidation pathway. This metabolic process involves a series of enzymatic reactions that shorten the carboxylic acid chain of 12(R)-HETE by four carbons. Evidence for the peroxisomal localization of this process comes from studies showing that fibroblasts deficient in peroxisomes (from patients with Zellweger's syndrome) are unable to oxidize 12-HETE.[2]

Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE.

Hypothesized Signaling Pathways for Tetranor-12(R)-HETE

Direct experimental evidence for the signaling pathways activated by tetranor-12(R)-HETE is currently limited. However, based on the known activities of its precursor, 12(R)-HETE, two primary signaling cascades can be hypothesized: activation of the Leukotriene B4 Receptor 2 (BLT2) and indirect modulation of the Aryl Hydrocarbon Receptor (AHR).

Leukotriene B4 Receptor 2 (BLT2) Signaling

Studies have shown that 12(R)-HETE can elicit biological responses, such as calcium mobilization in neutrophils, and may act through the low-affinity leukotriene B4 receptor, BLT2.[3][4] It is plausible that tetranor-12(R)-HETE retains affinity for this G protein-coupled receptor (GPCR). Activation of BLT2 is known to initiate downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.

Hypothesized BLT2-mediated signaling of tetranor-12(R)-HETE.

Aryl Hydrocarbon Receptor (AHR) Pathway

Research indicates that 12(R)-HETE can act as an indirect activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This activation leads to the transcription of AHR target genes. It is possible that tetranor-12(R)-HETE also possesses this activity. The indirect nature of this activation suggests that tetranor-12(R)-HETE may not bind directly to AHR but could influence its activity through an intermediate signaling molecule.

Hypothesized indirect activation of AHR by tetranor-12(R)-HETE.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from in vitro experiments investigating the signaling of tetranor-12(R)-HETE. These tables are provided as a template for data presentation.

Table 1: Dose-Response of Tetranor-12(R)-HETE on Intracellular Calcium Mobilization in Human Neutrophils

| Tetranor-12(R)-HETE (nM) | Peak Fluorescence Intensity (RFU) | Time to Peak (seconds) |

| 0 (Control) | 150 ± 15 | - |

| 1 | 250 ± 20 | 35 ± 5 |

| 10 | 550 ± 45 | 30 ± 4 |

| 100 | 1200 ± 90 | 25 ± 3 |

| 1000 | 1250 ± 100 | 24 ± 3 |

Table 2: Effect of Tetranor-12(R)-HETE on MAPK Phosphorylation in Human Keratinocytes

| Treatment (100 nM) | p-ERK1/2 (Fold Change vs. Control) | p-p38 (Fold Change vs. Control) | p-JNK (Fold Change vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| Tetranor-12(R)-HETE | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.2 ± 0.1 |

Table 3: AHR-Dependent Luciferase Reporter Gene Assay in HepG2 Cells

| Treatment | Luciferase Activity (Fold Induction vs. Vehicle) |

| Vehicle Control | 1.0 |

| TCDD (1 nM) | 15.2 ± 1.8 |

| Tetranor-12(R)-HETE (100 nM) | 4.1 ± 0.5 |

| Tetranor-12(R)-HETE (1 µM) | 8.9 ± 1.1 |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to investigate the signaling cascade of tetranor-12(R)-HETE.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to tetranor-12(R)-HETE stimulation using a fluorescent calcium indicator.

References

- 1. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural Elucidation of Tetranor-12(R)-HETE Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and pathways involved in the structural elucidation of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) metabolites. 12(R)-HETE is an active metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid.[1] The metabolism of 12(R)-HETE leads to the formation of various bioactive molecules, including its tetranor derivatives, which are critical for understanding its physiological and pathological roles. Elucidating the precise structure of these metabolites is fundamental for advancing research in areas such as inflammation, ophthalmology, and cardiovascular disease.[2][3]

Biosynthesis and Metabolic Pathways of 12(R)-HETE and its Metabolites

12(R)-HETE is synthesized from arachidonic acid primarily through two enzymatic pathways:

-

12R-Lipoxygenase (ALOX12B): This enzyme, found predominantly in the skin and cornea, catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is subsequently reduced to 12(R)-HETE.[4][5][6][7]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also oxygenate arachidonic acid to produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R-enantiomer often predominating.[1][4]

The primary metabolic fate of 12(R)-HETE is degradation through β-oxidation, a process that shortens the fatty acid chain. This occurs within peroxisomes and leads to the formation of tetranor-12(R)-HETE, which is four carbons shorter than its parent compound.[2][8] This is analogous to the metabolism of the S-enantiomer, where tetranor-12(S)-HETE is the major β-oxidation product of 12(S)-HETE.[9]

Experimental Protocols for Structural Elucidation

The structural elucidation of tetranor-12(R)-HETE metabolites involves a multi-step process combining separation science and spectroscopy. The general workflow begins with sample extraction, followed by chromatographic separation and purification, and concludes with structural analysis using mass spectrometry and, for novel compounds, nuclear magnetic resonance.

Sample Preparation and Extraction

The initial step involves extracting lipids from the biological matrix.

Protocol: Solid-Phase Extraction (SPE)

-

Sample Preparation: Acidify urine samples to a pH of approximately 3.0. For tissue or plasma, homogenize and centrifuge to obtain a clear supernatant.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water followed by a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elution: Elute the eicosanoids from the cartridge using a higher concentration of organic solvent, such as methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.[10]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is essential for separating tetranor-12(R)-HETE from a complex mixture of other lipids.

Protocol: Chiral Liquid Chromatography

-

Column: Utilize a chiral column, such as a ChiralPak AD-RH (150 x 4.6 mm, 5 µm), to resolve the R and S enantiomers.[11]

-

Mobile Phase: An isocratic mobile phase, for example, methanol:water:acetic acid (95:5:0.1, v/v/v), is often effective.[11]

-

Flow Rate: Set the system flow rate to a value appropriate for the column dimensions, such as 300 µL/min.[11]

-

Temperature: Maintain the column at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[11]

-

Detection: Monitor the column effluent using a UV detector set to the absorbance maximum of the conjugated diene system in HETEs (approximately 234-236 nm).[1][3]

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and quantifying these metabolites.[12]

Protocol: LC-MS/MS Analysis

-

Ionization: Employ electrospray ionization (ESI) in negative ion mode, as it is highly effective for acidic lipids like HETE metabolites.[11]

-

Mass Analyzer: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Exactive HF).

-

MS1 Scan: Perform a full scan to identify the precursor ion (the deprotonated molecule, [M-H]⁻). For tetranor-12(R)-HETE (C₁₆H₂₆O₃), the expected m/z would be approximately 265.18.[13]

-

MS2 Fragmentation (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic product ions.[13] These fragmentation patterns are used for structural confirmation and quantification via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[14]

-

Data Analysis: Identify compounds by matching their retention times and fragmentation patterns against those of authentic chemical standards.

Quantitative and Structural Data

The combination of these techniques yields precise data for structural confirmation.

Table 1: Chemical Properties of Tetranor-12(R)-HETE

| Property | Value | Reference |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | [13] |

| Synonyms | 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE | [3] |

| Molecular Formula | C₁₆H₂₆O₃ | [3][13] |

| Molecular Weight | 266.38 g/mol | [13] |

| CAS Number | 135271-51-1 | [3][13] |

Table 2: Key Analytical Data for Tetranor-12(R)-HETE

| Analytical Parameter | Value | Technique | Reference |

| UV λmax | 234 nm | UV Spectroscopy | [3] |

| Precursor Ion [M-H]⁻ | 265.1809 | LC-ESI-MS/MS | [13] |

| Major Product Ions (m/z) | 221.19, 203.18, 165.12 | LC-ESI-MS/MS | [13] |

Broader Context: Arachidonic Acid Cascade

The structural elucidation of tetranor-12(R)-HETE metabolites is crucial because they are part of the larger arachidonic acid (AA) metabolic cascade. This network produces a wide array of signaling molecules, including prostaglandins, leukotrienes, and other HETEs, which are involved in numerous physiological and pathological processes. Understanding the specific metabolites generated down the 12(R)-HETE pathway helps to delineate its unique signaling roles.

Conclusion

The structural elucidation of tetranor-12(R)-HETE metabolites relies on a synergistic application of advanced analytical techniques. Robust protocols for sample extraction, chiral chromatography for stereospecific separation, and high-resolution mass spectrometry for definitive identification and quantification are essential. These efforts are critical for defining the metabolic pathways of 12(R)-HETE and for understanding the biological functions of its downstream products. As research progresses, these methodologies will be pivotal in identifying potential biomarkers and developing novel therapeutic strategies targeting the arachidonic acid cascade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics reveals pro-inflammatory effects of 12R-HETE and ALOX12B in maternal allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-HETE, an eicosanoid involved in various physiological and pathological processes.[1] Accurate quantification of this metabolite is crucial for understanding its biological role and for potential applications in drug development and clinical research. The protocol provided herein covers sample preparation, LC-MS/MS analysis, and data processing, and is intended for researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of bioactive lipids derived from the oxidation of polyunsaturated fatty acids, such as arachidonic acid.[2][3] They play critical roles in inflammation, cardiovascular function, and cancer. 12(R)-HETE is produced from arachidonic acid primarily through the action of cytochrome P450 enzymes and 12R-lipoxygenase.[4][5][6] Its subsequent metabolism to tetranor-12(R)-HETE is a key step in its biological inactivation and excretion.[1] The quantification of tetranor-12(R)-HETE provides a valuable tool for studying the dynamics of the 12(R)-HETE pathway. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of eicosanoids, which are often present at low concentrations in complex biological samples.[2][3]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, cell culture media).

Materials:

-

Biological sample (e.g., 1 mL of plasma)

-

Deuterated internal standard (IS), e.g., tetranor-12(S)-HETE-d8 (or a suitable analog)

-

Methanol (MeOH), HPLC grade

-

Water (H2O), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata® X or Oasis HLB)[7][8]

-

Centrifuge

-

SPE vacuum manifold

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Sample Thawing and Spiking: Thaw biological samples on ice. To 1 mL of sample, add the internal standard to a final concentration of 10 ng/mL.

-

Protein Precipitation (Optional but Recommended for Plasma/Serum): Add 2 volumes of cold methanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.[8]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2 mL of MeOH followed by 2 mL of H2O.[7]

-

Sample Loading: Load the supernatant from the protein precipitation step (or the diluted sample if precipitation was not performed) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% MeOH in water to remove polar impurities.[7][9]

-

Elution: Elute the analytes with 1 mL of MeOH into a clean collection tube.[7][9]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40:0.02 v/v/v water:acetonitrile:formic acid).[7][9] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[10]

-

Mobile Phase A: Water with 0.1% formic acid[11]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid[12]

-

Flow Rate: 0.3 mL/min[12]

-

Injection Volume: 10 µL[12]

-

Column Temperature: 40°C[9]

-

Gradient Elution:

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative[9][13]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4000 V[11]

-

Source Temperature: 350°C[14]

-

Nebulizer Gas (GS1): 20 psi[11]

-

Heater Gas (GS2): 5 psi[11]

-

Curtain Gas: 40 psi[11]

-

Collision Gas (CAD): 5 psi[11]

MRM Transitions: The following table summarizes the MRM transitions for tetranor-12(R)-HETE. It is recommended to optimize the declustering potential (DP) and collision energy (CE) for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |

| tetranor-12(R)-HETE | 265.2 | 109.0 | -20 | -18 |

| Internal Standard | Varies | Varies | Opt. | Opt. |

Note: The MRM transition for tetranor-12-HETE is based on available data and should be confirmed with a pure standard.[9]

Data Presentation

The following tables present a summary of quantitative data and LC-MS/MS parameters compiled from various sources for the analysis of HETE compounds, which can be adapted for tetranor-12(R)-HETE.

Table 1: Summary of LC-MS/MS Parameters for HETE Analysis

| Parameter | Description | Reference(s) |

| LC Column | C18 reverse-phase (various dimensions and particle sizes) | [7][10][12] |

| Mobile Phase | Water and Acetonitrile/Methanol with formic or acetic acid | [7][11][12] |

| Ionization Mode | ESI Negative | [9][13][14] |

| Scan Mode | Multiple Reaction Monitoring (MRM) | [7][9][11] |

| Internal Standards | Deuterated analogs (e.g., 12(S)-HETE-d8) | [10][14] |

Table 2: Example Quantitative Performance Data for HETE Analysis

| Analyte | LLOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference(s) |

| 12(S)-HETE | 1 | >0.999 | 85-115 | <15 | [14] |

| 12(R)-HETE | 1 | >0.999 | 85-115 | <15 | [14] |

| Various Eicosanoids | 0.2 - 3 | >0.99 | 85-115 | <15 | [12] |

Visualizations

Signaling Pathway

Caption: Biosynthesis pathway of tetranor-12(R)-HETE.

Experimental Workflow

Caption: Experimental workflow for tetranor-12(R)-HETE quantification.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of tetranor-12(R)-HETE in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, serves as a comprehensive resource for researchers in the field. This method can be readily adapted and validated for specific research needs, facilitating a deeper understanding of the role of the 12(R)-HETE metabolic pathway in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Analysis of Tetranor-12(R)-HETE in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid via the lipoxygenase (LOX) or cytochrome P450 (CYP450) pathways.[1][2][3] 12(R)-HETE is formed through the action of 12R-lipoxygenase or CYP450 enzymes.[1][2][3] Subsequently, tetranor-12(R)-HETE is generated from 12(R)-HETE through the process of β-oxidation. The analysis of tetranor-12(R)-HETE in plasma is crucial for understanding its physiological and pathological roles. Elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease, suggesting its potential as a biomarker.[4] This document provides detailed protocols for the extraction and quantification of tetranor-12(R)-HETE in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of Tetranor-12(R)-HETE Formation

The formation of tetranor-12(R)-HETE begins with the oxygenation of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase or cytochrome P450 enzymes.[1][2][3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.[2] Finally, 12(R)-HETE undergoes β-oxidation to yield tetranor-12(R)-HETE.[5]

Metabolic pathway of tetranor-12(R)-HETE formation.

Experimental Protocols

Prior to any analysis, proper sample collection and handling are critical. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. To prevent exogenous formation of eicosanoids, the addition of an antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor is recommended. Plasma should be separated by centrifugation at low temperatures and stored at -80°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Acidification: Acidify 500 µL of plasma to a pH of approximately 3.5 with 2M hydrochloric acid.

-

Internal Standard: Spike the sample with a deuterated internal standard, such as 12(S)-HETE-d8, to correct for extraction losses and matrix effects.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 3 mL of 15% aqueous methanol to remove polar impurities.

-

Elution: Elute the tetranor-12(R)-HETE with 3 mL of methyl formate or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard must be determined by direct infusion of standards. For the related compound 12-HETE, a common transition is m/z 319 -> 179.

-

c. Quantification

Generate a calibration curve using known concentrations of a tetranor-12(R)-HETE standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).[6] The concentration of tetranor-12(R)-HETE in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for the analysis of HETEs, although it requires derivatization to increase the volatility of the analyte.

a. Sample Preparation and Derivatization

-

Extraction: Perform solid-phase extraction as described in the LC-MS/MS protocol.

-

Derivatization:

-

Evaporate the eluate to complete dryness.

-

Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine.

-

Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

-

b. GC-MS Analysis

-

Gas Chromatograph:

-

Column: A capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of tetranor-12(R)-HETE.

-

c. Quantification

Similar to LC-MS/MS, quantification is achieved using a calibration curve prepared with derivatized standards and an appropriate internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA kits for specific eicosanoids can be a more accessible alternative to mass spectrometry, though they may have limitations in terms of specificity and sensitivity.

a. Sample Preparation

For plasma samples with low concentrations of tetranor-12(R)-HETE, a purification step such as SPE (as described in the LC-MS/MS protocol) may be necessary to remove interfering substances.

b. ELISA Procedure

Follow the specific instructions provided by the manufacturer of the tetranor-12(R)-HETE ELISA kit. A general workflow is as follows:

-

Standard and Sample Addition: Add standards, controls, and prepared plasma samples to the wells of the antibody-coated microplate.

-

Tracer and Antiserum Addition: Add the enzyme-conjugated tracer and the specific antiserum to each well.

-

Incubation: Incubate the plate, typically at room temperature or 4°C, to allow for competitive binding.

-

Washing: Wash the plate multiple times to remove unbound reagents.

-

Substrate Addition: Add the enzyme substrate to the wells.

-

Color Development: Incubate the plate to allow for color development.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.

c. Quantification

Calculate the concentration of tetranor-12(R)-HETE in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the standards.

Experimental Workflow

General experimental workflow for tetranor-12(R)-HETE analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of HETEs and related eicosanoids in plasma. Specific values for tetranor-12(R)-HETE may vary depending on the specific analytical method and instrumentation used.

| Parameter | LC-MS/MS | GC-MS | ELISA |

| Limit of Quantification (LOQ) | pg/mL to low ng/mL range | pg/mL range | pg/mL to ng/mL range |

| **Linearity (R²) ** | > 0.99 | > 0.99 | Typically sigmoidal curve fit |

| Recovery | 70-120% | Variable, dependent on extraction and derivatization | Dependent on sample purity |

| Precision (CV%) | < 15% | < 20% | < 15% |

| Specificity | High | High | Moderate to High |